molecular formula C6H18F3N B043929 Triethylamine trihydrofluoride CAS No. 73602-61-6

Triethylamine trihydrofluoride

Cat. No.: B043929
CAS No.: 73602-61-6
M. Wt: 161.21 g/mol
InChI Key: IKGLACJFEHSFNN-UHFFFAOYSA-N
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Description

Triethylamine trihydrofluoride is a versatile chemical compound widely used in organic synthesis. It is a complex formed by the combination of triethylamine and hydrogen fluoride in a 1:3 molar ratio. This compound is known for its ability to act as a mild and selective fluorinating agent, making it valuable in various chemical processes .

Mechanism of Action

Target of Action

Triethylamine trihydrofluoride (TEA·3HF) primarily targets organic compounds, especially those containing fluorine . It is used as a reagent to prepare fluorides from these compounds . It also targets benzylic C-H bonds for selective fluorination .

Mode of Action

TEA·3HF acts as a nucleophilic fluorine source, enabling the addition of fluorine to benzylic C-H bonds with high selectivity . This process is catalyzed by manganese salen complexes and utilizes nucleophilic fluorine sources like TEA·3HF .

Biochemical Pathways

TEA·3HF is involved in various chemical reactions, such as acyl halide formation, Grignard reactions, and synthesis of aromatic nitro compounds . It plays a crucial role in the selective fluorination of benzylic C-H bonds . It is also involved in the electrochemical fluorosulfonylation of styrenes, providing a sustainable and efficient method for synthesizing β-fluorosulfones .

Pharmacokinetics

It is soluble in organic solvents such as dichloromethane, diethyl ether, and acetonitrile, but insoluble in water . These properties may influence its bioavailability.

Result of Action

The result of TEA·3HF’s action is the synthesis of various organic compounds, especially those containing fluorine . It enables the incorporation of [ (18)F] fluoride sources used in PET imaging . It also allows for the synthesis of β-fluorosulfones .

Action Environment

The action of TEA·3HF is influenced by environmental factors such as temperature and pressure . For instance, the synthesis of TEA·3HF involves a reaction that takes place at temperatures between -40°C to 15°C . Additionally, TEA·3HF enables the shielding of reaction contents from electromagnetic fields during microwave irradiation, allowing for precise evaluation of chemical transformations without electromagnetic field effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine trihydrofluoride can be synthesized through a straightforward process. The synthesis involves the controlled addition of hydrogen fluoride to triethylamine. The reaction typically takes place at low temperatures, ranging from -40°C to 15°C, and requires precise control over the molar ratios and reaction time . The resulting product is a stable complex that combines the beneficial properties of both components while mitigating the extreme reactivity of hydrogen fluoride alone .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the hazardous nature of hydrogen fluoride. The synthesis apparatus includes an HF-feeding unit with a storage tank and distributor, a similar setup for triethylamine, and two interconnected reactors equipped with stirrers . This method offers simplicity, low production costs, and the potential for continuous operation.

Properties

IUPAC Name

N,N-diethylethanamine;trihydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGLACJFEHSFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.F.F.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2074372
Record name Triethylamine trihydrofluoride
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Molecular Weight

161.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; Hygroscopic; [Alfa Aesar MSDS]
Record name N,N-Diethylethanamine trihydrofluoride
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CAS No.

73602-61-6, 29585-72-6
Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
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Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
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Record name Triethylamine trihydrofluoride
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Record name Triethylammonium fluoride
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Record name Triethylammonium fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Triethylamine trihydrofluoride acts as a source of fluoride ions (F⁻). The fluoride ions are nucleophilic and can attack electron-deficient centers in molecules, leading to the substitution of other groups, often hydroxyl groups, with fluorine. [, , , ]

ANone: Introducing fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. [] This makes Et₃N·3HF a valuable tool in medicinal chemistry for modifying drug candidates. []

ANone: Its molecular formula is C₆H₁₈F₃N, and its molecular weight is 161.21 g/mol.

ANone: While the provided articles focus on its applications, ¹⁹F NMR spectroscopy is commonly used to monitor reactions involving this compound. []

ANone: It is crucial to select appropriate reaction vessels as this compound can react with glass. Sintered silicon carbide has been reported as a suitable material due to its high chemical resistance. []

ANone: Et₃N·3HF has been successfully employed in various transformations, including:

  • Hydrofluorination of alkenes: Conversion of methallyl alkenes to tertiary fluorides. []
  • Fluorodehydroxylation: Replacement of hydroxyl groups with fluorine in various substrates. []
  • Desilylation: Removal of silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), in oligonucleotide synthesis. [, , , , ]
  • Fluorination of benzylic C-H bonds: Introduction of fluorine at benzylic positions using manganese catalysts. []

ANone: Compared to some other fluorinating agents, Et₃N·3HF is considered relatively mild and easy to handle. [] This contributes to its wide use in organic synthesis.

ANone: While the provided research primarily focuses on experimental work, computational studies, such as DFT calculations, can be valuable for understanding reaction mechanisms and exploring potential new applications of Et₃N·3HF.

ANone: The presence of three hydrogen fluoride molecules associated with the triethylamine enhances the nucleophilicity of the fluoride ion, making it a more effective fluorinating agent.

ANone: It is typically used as a neat reagent or as a solution in anhydrous solvents like THF or DMF. Storage under inert atmosphere and exclusion of moisture are crucial for maintaining its reactivity. [, , ]

ANone: Like many fluorinating agents, Et₃N·3HF is corrosive and requires careful handling. It is essential to consult the safety data sheet and wear appropriate personal protective equipment. []

ANone: Information on its environmental fate and toxicity is limited. Responsible waste disposal and exploration of alternative fluorinating reagents with lower environmental impact are essential considerations. []

ANone: The provided research focuses on the use of this compound as a reagent in chemical synthesis, primarily for modifying organic molecules. It is not a pharmaceutical drug and does not have associated pharmacokinetic, pharmacodynamic, or toxicity profiles.

ANone: Yes, several other reagents can introduce fluorine into molecules. The choice often depends on the specific transformation and substrate. Examples include:

  • Diethylaminosulfur trifluoride (DAST) []
  • Nonaflyl fluoride (NfF) []
  • Selectfluor []

ANone: Specific waste management protocols should be followed based on local regulations and the nature of the reaction mixture. Neutralization and proper disposal are crucial.

ANone: Key resources include:

    ANone: While a detailed historical account is outside the scope of the provided papers, its emergence as a mild and versatile fluorinating agent significantly impacted organic synthesis, particularly in the context of medicinal chemistry and oligonucleotide synthesis.

    ANone: Its use in synthesizing modified nucleosides for oligonucleotide therapeutics highlights the synergy between chemistry and biology. [] Similarly, developing fluorinated compounds for PET imaging demonstrates its potential in materials science and medical imaging. []

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